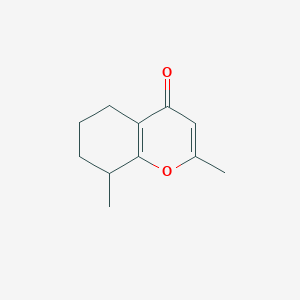
15,15,16,16,16-Pentafluorohexadecane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,15,16,16,16-Pentafluorohexadecane-1-thiol is a specialized organofluorine compound characterized by the presence of five fluorine atoms at the terminal end of a hexadecane chain, with a thiol group (-SH) at the opposite end. This compound is notable for its unique chemical properties, which arise from the combination of a long hydrocarbon chain, fluorine atoms, and a thiol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15,15,16,16,16-Pentafluorohexadecane-1-thiol typically involves the introduction of fluorine atoms into a hexadecane backbone followed by the addition of a thiol group. One common method is the fluorination of hexadecane using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The resulting fluorinated hexadecane is then subjected to thiolation using a thiolating agent like hydrogen sulfide (H2S) or thiourea in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and thiolation processes. These processes are typically carried out in specialized reactors designed to handle the reactive nature of fluorinating agents and thiolating agents. The production process must ensure high purity and yield of the final product, often requiring multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
15,15,16,16,16-Pentafluorohexadecane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Hexadecane or partially fluorinated hexadecane.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
15,15,16,16,16-Pentafluorohexadecane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organofluorine compounds.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialized coatings and materials with unique surface properties.
Wirkmechanismus
The mechanism of action of 15,15,16,16,16-Pentafluorohexadecane-1-thiol is primarily influenced by its thiol group and fluorinated tail. The thiol group can form strong bonds with metal surfaces, making it useful in surface modification and catalysis. The fluorinated tail imparts hydrophobicity and chemical stability, allowing the compound to interact with lipid membranes and other hydrophobic environments. These interactions can affect molecular targets and pathways, such as membrane fluidity and protein function.
Vergleich Mit ähnlichen Verbindungen
15,15,16,16,16-Pentafluorohexadecane-1-thiol can be compared with other similar compounds, such as:
Hexadecane-1-thiol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Perfluorohexadecane: Fully fluorinated, without a thiol group, leading to distinct applications and interactions.
15,15,16,16,16-Trifluorohexadecane-1-thiol: Contains fewer fluorine atoms, affecting its hydrophobicity and reactivity.
The uniqueness of this compound lies in its specific combination of a thiol group and five fluorine atoms, which confer unique chemical and physical properties that are valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
220414-16-4 |
|---|---|
Molekularformel |
C16H29F5S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
15,15,16,16,16-pentafluorohexadecane-1-thiol |
InChI |
InChI=1S/C16H29F5S/c17-15(18,16(19,20)21)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22/h22H,1-14H2 |
InChI-Schlüssel |
QHNJSZVQLAWADM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCS)CCCCCCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


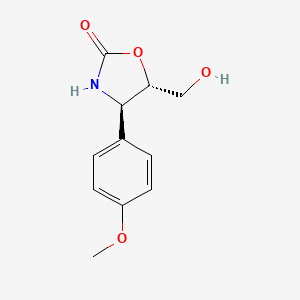

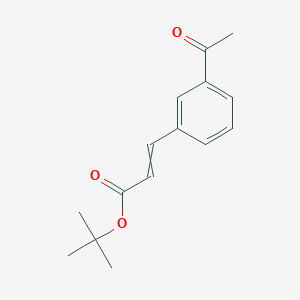

![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
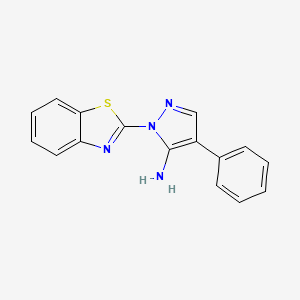
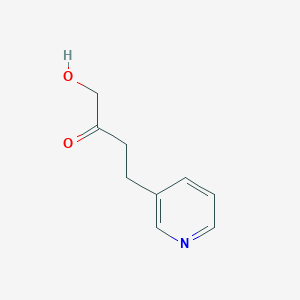

![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
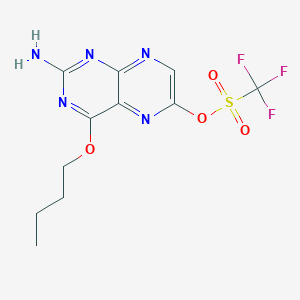
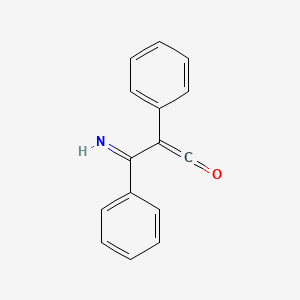
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
